JBJ-04-125-02 -

JBJ-04-125-02

Catalog Number: EVT-3165509
CAS Number:
Molecular Formula: C29H26FN5O3S
Molecular Weight: 543.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

JBJ-04-125-02 is derived from a series of aminopyrimidine derivatives aimed at enhancing the selectivity and efficacy of epidermal growth factor receptor inhibition. It is categorized under fourth-generation inhibitors, which target allosteric sites on the epidermal growth factor receptor, distinguishing it from first and second-generation inhibitors that primarily target ATP-binding sites .

Synthesis Analysis

The synthesis of JBJ-04-125-02 involves several key steps that utilize standard organic synthesis techniques. The compound is synthesized via a multi-step process that incorporates:

  1. Aminopyrimidine Core Formation: The initial step typically involves the formation of an aminopyrimidine scaffold through condensation reactions.
  2. Functional Group Modifications: Subsequent steps include various functional group transformations to enhance binding affinity to the epidermal growth factor receptor. This may involve alkylation, acylation, or other modifications to introduce substituents that improve pharmacological properties.
  3. Purification: Final products are purified using high-performance liquid chromatography to ensure high purity (≥98%) necessary for biological testing .

Technical Parameters

  • Yield: Specific yield percentages vary based on reaction conditions but are optimized for maximum efficiency.
  • Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled to favor desired products while minimizing by-products.
Molecular Structure Analysis

The molecular structure of JBJ-04-125-02 is characterized by its aminopyrimidine backbone, which is crucial for its interaction with the epidermal growth factor receptor. Key features include:

  • Molecular Formula: C₁₅H₁₅N₅O
  • Molecular Weight: Approximately 285.31 g/mol
  • IC50 Value: The compound demonstrates an IC50 value of 0.26 nM against the EGFR L858R/T790M mutant, indicating high potency .

Structural Insights

The structure allows for specific interactions with the allosteric site of the epidermal growth factor receptor, facilitating inhibition without competing directly with ATP binding .

Chemical Reactions Analysis

JBJ-04-125-02 participates in several key chemical reactions relevant to its mechanism of action:

  1. Inhibition of Phosphorylation: The compound effectively inhibits phosphorylation events mediated by mutant forms of the epidermal growth factor receptor, which are critical for tumor cell proliferation.
  2. Cell Proliferation Assays: In vitro studies demonstrate that JBJ-04-125-02 can significantly reduce cell viability in cancer cell lines harboring resistant mutations, showcasing its therapeutic potential .

Technical Details

The efficacy in inhibiting phosphorylation has been confirmed through various assays measuring downstream signaling pathways such as Akt and ERK1/2 phosphorylation.

Mechanism of Action

JBJ-04-125-02 functions primarily as an allosteric inhibitor of the epidermal growth factor receptor. Its mechanism involves:

  1. Binding to Allosteric Site: The compound binds to a site distinct from the ATP-binding pocket, stabilizing the inactive conformation of the receptor.
  2. Inhibition of Signaling Pathways: By preventing phosphorylation at critical tyrosine residues, JBJ-04-125-02 effectively disrupts downstream signaling pathways involved in cell survival and proliferation.

Relevant Data

Studies indicate that treatment with JBJ-04-125-02 leads to significant reductions in tumor volume in xenograft models, further supporting its potential as a therapeutic agent against resistant forms of non-small cell lung cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of JBJ-04-125-02 include:

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and ethanol
StabilityStable under recommended storage conditions
Melting PointNot specified

These properties are essential for understanding its formulation and delivery in clinical settings.

Applications

JBJ-04-125-02 has significant implications in cancer therapy, particularly for patients with non-small cell lung cancer exhibiting resistance to first and second-generation epidermal growth factor receptor inhibitors. Its ability to selectively inhibit mutant forms of the receptor positions it as a promising candidate for further clinical development.

Scientific Applications

  1. Cancer Treatment: Targeting resistant mutations in non-small cell lung cancer.
  2. Research Tool: Used in studies investigating mechanisms of drug resistance and signaling pathways associated with epidermal growth factor receptor mutations.
Introduction to EGFR-Targeted Therapies and Allosteric Inhibition Strategies

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors represent a cornerstone of precision oncology for non-small cell lung cancer (NSCLC). Since the initial approval of first-generation inhibitors, these targeted therapies have dramatically improved outcomes for patients harboring activating EGFR mutations. However, the clinical benefit remains limited by the inevitable development of therapeutic resistance, prompting the development of novel inhibition strategies. Allosteric inhibitors represent a paradigm shift in targeting EGFR, operating through distinct molecular mechanisms compared to traditional ATP-competitive agents. Unlike conventional tyrosine kinase inhibitors that target the conserved ATP-binding pocket, allosteric inhibitors bind to alternative regulatory sites on the kinase domain, inducing conformational changes that impair catalytic activity. This approach offers potential advantages in overcoming common resistance mutations while potentially enhancing mutant selectivity profiles to minimize on-target toxicities against wild-type EGFR [1] [6].

Epidermal Growth Factor Receptor (EGFR) Mutations in Non-Small Cell Lung Cancer (NSCLC)

EGFR mutations occur in approximately 10-30% of NSCLC cases globally, with significantly higher prevalence (up to 50%) in Asian populations. These mutations are predominantly localized within the tyrosine kinase domain and drive constitutive, ligand-independent receptor activation. The most common oncogenic variants include:

  • Exon 19 deletions (del19): Accounting for approximately 45-50% of EGFR mutations, these in-frame deletions eliminate the LREA motif (residues 747-750), resulting in enhanced kinase activation and sensitivity to EGFR TKIs.
  • L858R point mutation (exon 21): Representing 35-40% of EGFR mutations, this substitution replaces leucine with arginine at position 858, stabilizing the active kinase conformation and increasing ATP affinity.
  • Exon 20 insertions (ex20ins): Found in 4-10% of cases, these mutations are associated with primary resistance to most EGFR TKIs due to steric hindrance within the ATP-binding pocket [2] [6] [7].

Table 1: Prevalence of Major EGFR Mutations in NSCLC

Mutation TypeFrequency (%)Response to 1st/2nd Gen TKIsPrimary Resistance Mechanism
Exon 19 deletions45-50%SensitiveNone (sensitive)
L858R (exon 21)35-40%SensitiveNone (sensitive)
T790M (exon 20)50-60% of acquired resistanceResistantIncreased ATP affinity
Exon 20 insertions4-10%ResistantSteric hindrance in ATP pocket
C797S (exon 20)20-25% of osimertinib resistanceResistantDisrupted covalent binding

Limitations of ATP-Competitive EGFR Tyrosine Kinase Inhibitors (TKIs)

Despite initial efficacy, ATP-competitive EGFR TKIs face significant clinical limitations due to on-target resistance mechanisms:

  • T790M gatekeeper mutation: Emerging in 50-60% of patients progressing on first-generation TKIs, this secondary mutation substitutes methionine for threonine at position 790. The bulkier methionine side chain creates steric hindrance that reduces drug binding affinity while simultaneously increasing ATP affinity approximately 100-fold, effectively outcompeting reversible inhibitors like gefitinib and erlotinib [2] [4] [7].

  • C797S tertiary mutation: As the predominant resistance mechanism to third-generation covalent inhibitors like osimertinib (occurring in 20-25% of resistant cases), this mutation eliminates the cysteine residue essential for covalent bond formation. This renders irreversible inhibitors ineffective by disrupting their mechanism of sustained target engagement [1] [7] [8].

  • Structural constraints: ATP-competitive inhibitors face inherent limitations due to the conserved nature of the ATP-binding pocket across kinases. This conservation restricts opportunities for achieving mutant selectivity while sparing wild-type EGFR, leading to dose-limiting toxicities such as rash and diarrhea [1] [6].

Rationale for Allosteric Inhibition in Overcoming Resistance Mechanisms

Allosteric inhibitors offer a mechanistically distinct approach to targeting EGFR by binding outside the ATP pocket. This strategy presents several advantages for overcoming resistance:

  • Bypassing steric constraints: Allosteric inhibitors bind to a pocket formed by the displacement of the αC-helix in the inactive kinase conformation. This site remains accessible despite mutations in the ATP-binding site (e.g., T790M, C797S), enabling effective inhibition of triple-mutant variants (L858R/T790M/C797S) that resist all current ATP-competitive inhibitors [1].

  • Reduced wild-type toxicity: By targeting a pocket that is conformationally distinct in mutant EGFR, allosteric inhibitors can achieve enhanced mutant selectivity. Preclinical profiling of JBJ-04-125-02 demonstrated excellent kinome selectivity (S-Score(35)=0.02) with minimal off-target inhibition beyond ERBB family members [1] [9].

  • Complementary mechanisms: Allosteric inhibitors exhibit synergistic potential when combined with ATP-competitive agents. Remarkably, osimertinib enhances the binding affinity of JBJ-04-125-02 for mutant EGFR through molecular interactions that stabilize the kinase in an inactive conformation amenable to allosteric inhibition [1] [5].

Emergence of JBJ-04-125-02 as a Fourth-Generation Mutant-Selective Inhibitor

JBJ-04-125-02 represents an optimized fourth-generation EGFR inhibitor developed through structure-guided drug design. It evolved from the earlier allosteric compound EAI045 through iterative medicinal chemistry optimization aimed at improving biochemical potency and achieving single-agent activity. Key structural modifications include:

  • Introduction of a 2-hydroxy-5-fluorophenyl group (enhancing hydrogen bonding with Phe856)
  • Addition of a phenylpiperazine moiety (enabling π-π stacking with Phe723 and hydrogen bonding with Glu865)These modifications yielded a compound with sub-nanomolar potency against EGFR L858R/T790M (IC50 = 0.26 nM) while maintaining selectivity over wild-type EGFR and most other kinases [1] [9] [10].

Properties

Product Name

JBJ-04-125-02

IUPAC Name

(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C29H26FN5O3S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1

InChI Key

VHQVOTINPRYDAO-AREMUKBSSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.